2,5-Difluoro-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
120047-50-9 |
|---|---|
Molecular Formula |
C4H3F2N |
Molecular Weight |
103.07 g/mol |
IUPAC Name |
2,5-difluoro-1H-pyrrole |
InChI |
InChI=1S/C4H3F2N/c5-3-1-2-4(6)7-3/h1-2,7H |
InChI Key |
WIYDXQXZMOYTEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1)F)F |
Origin of Product |
United States |
Structural and Spectroscopic Characterization of 2,5 Difluoro 1h Pyrrole and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For fluorinated compounds like 2,5-Difluoro-1H-pyrrole, ¹H, ¹³C, and ¹⁹F NMR are all crucial for a comprehensive analysis.
¹H NMR and ¹³C NMR Investigations of Fluorine Effects
The introduction of highly electronegative fluorine atoms at the 2 and 5-positions of the pyrrole (B145914) ring significantly influences the electron density distribution, which is reflected in the ¹H and ¹³C NMR spectra. The fluorine atoms exert a strong deshielding effect on the adjacent carbon atoms (C2 and C5) and a notable, though less direct, effect on the protons and other carbon atoms in the ring.
In the ¹H NMR spectrum, the protons at the 3 and 4-positions (H3 and H4) would be expected to show complex splitting patterns due to coupling with each other and long-range couplings with the fluorine atoms. The N-H proton signal would also be influenced by the presence of the fluorine substituents.
In the ¹³C NMR spectrum, the signals for the carbon atoms directly bonded to fluorine (C2 and C5) would appear at a significantly downfield chemical shift and would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of C3 and C4 would also be affected, albeit to a lesser extent.
Interactive Data Table: Illustrative ¹H and ¹³C NMR Data for a Pyrrole Derivative
Note: The following data is for a related compound, 2-(2-Fluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole, and serves to illustrate the typical chemical shift ranges and the use of NMR in characterizing substituted pyrroles. nih.gov This data is not for this compound.
| Proton/Carbon | Chemical Shift (δ) in ppm |
| Haromatic | 7.34 (d, J = 8.5 Hz, 2H) |
| Haromatic | 7.24 (t, J = 8.0 Hz, 1H) |
| Haromatic | 7.17 (d, J = 8.5 Hz, 2H) |
| Haromatic | 6.95 - 6.84 (m, 3H) |
| Hpyrrole | 6.09 - 6.04 (m, 1H) |
| Hpyrrole | 6.02 - 5.96 (m, 1H) |
| OCH₃ | 3.81 (s, 3H) |
| pyrrole CH₃ | 2.53 (s, 3H) |
| tosyl CH₃ | 2.38 (s, 3H) |
¹⁹F NMR Spectroscopic Analysis and Chemical Shifts
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts, which are highly dependent on the local electronic environment. alfa-chemistry.combiophysics.org The chemical shift of the fluorine atoms in this compound would provide direct insight into their electronic environment.
DFT computations have been used to predict ¹⁹F chemical shifts to help determine the regioselectivity of fluorination reactions. For example, in the fluorination of a pyrrole-2-carboxylate, the predicted chemical shift for a fluorine atom at the 5-position was -130.6 ppm, which was in excellent agreement with the experimental value of -130.73 ppm. worktribe.com This highlights the utility of computational methods in characterizing fluorinated pyrroles.
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex molecules. ustc.edu.cnlibretexts.org
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. For this compound, an HSQC or HMQC spectrum would show correlations between the H3 proton and the C3 carbon, and the H4 proton and the C4 carbon. ustc.edu.cnlibretexts.orgcolumbia.edu
Vibrational Spectroscopy for Molecular Structure Elucidation
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound would also exhibit bands corresponding to the various vibrational modes of the molecule. The symmetric stretching vibrations of the pyrrole ring would be expected to be strong in the Raman spectrum. Similar to FT-IR, the C-F stretching vibrations would also be observable. The combination of FT-IR and Raman spectroscopy provides a more complete vibrational fingerprint of the molecule. The vibrational spectra of pyrrole and its derivatives have been the subject of detailed studies, providing a basis for the interpretation of the spectra of new compounds like this compound. scialert.netresearchgate.net
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the analysis of fluorinated pyrroles, providing definitive information on molecular weight and elemental composition, which is crucial for confirming the successful synthesis of the target compounds.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound and its derivatives. It provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the precise elemental composition of a molecule. Techniques like electrospray ionization (ESI) and chemical ionization (CI) are commonly used. rsc.orgsoton.ac.uk For fluorinated compounds, HRMS confirms the incorporation of the desired number of fluorine atoms by matching the experimental mass-to-charge ratio (m/z) with the calculated value for the molecular formula. acs.org This level of precision is essential to distinguish between isomers or compounds with very similar nominal masses.
Table 1: Representative HRMS Data for Pyrrole Derivatives This table illustrates typical data obtained for related heterocyclic compounds, demonstrating the accuracy of HRMS in confirming elemental composition.
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Technique |
|---|---|---|---|---|
| 1-(Phenylsulfonyl)pyrrole | C₁₀H₉NO₂S | 208.0432 | 208.0430 | ESI |
| 5,10,15-Trispirocyclohexyl-20-methylporphyrin | C₄₉H₆₂N₄ | 718.0 | 718.0 | ES+ |
Data synthesized from literature findings for illustrative purposes. soton.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating and identifying volatile and semi-volatile compounds within a mixture. spectroscopyonline.com In the synthesis of fluorinated pyrroles, GC-MS is routinely used to monitor reaction progress, identify products, and detect potential by-products or impurities. worktribe.comdur.ac.uk The gas chromatograph separates the components of a mixture, and the mass spectrometer generates a mass spectrum for each component, aiding in its structural identification. mdpi.com For instance, during the fluorination of pyrrole substrates, GC-MS analysis can confirm the formation of mono- and difluorinated products and identify unwanted side products, such as those resulting from oxidation or polymerization. worktribe.comworktribe.com Two-dimensional gas chromatography time-of-flight mass spectrometry (GC×GC-ToF-MS) has been shown to be a particularly effective method for analyzing complex mixtures of pyrrole derivatives, offering enhanced resolution and sensitivity. nih.gov
Table 2: Application of GC-MS in the Analysis of Fluorinated Pyrroles
| Analytical Goal | GC-MS Application | Typical Observation | Reference |
|---|---|---|---|
| Product Identification | Confirming the presence of fluorinated pyrrole in a crude reaction mixture. | Detection of a peak with the expected molecular ion (m/z) for the fluorinated product. | worktribe.com |
| Purity Assessment | Separating the desired product from starting materials and by-products. | A major peak corresponding to the target compound with minor peaks for impurities. | fluorine1.ru |
| By-product Analysis | Identifying undesired compounds formed during the reaction. | Observation of peaks corresponding to oxidized, polymerized, or partially fluorinated species. | dur.ac.ukworktribe.com |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive, three-dimensional structural information of molecules in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the synthesis of 3,4-difluoropyrrole is noted as challenging, hindering the study of its derivatives like β-octafluorinated porphyrins, crystallographic studies on related fluorinated and substituted pyrroles offer significant insights into the structural effects of fluorine. nih.govnih.gov
Table 3: Selected Crystallographic Data for a Pyrrole Derivative Data for N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzenecarboximidamide, illustrating typical structural parameters obtained via X-ray diffraction.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| N(1)-C(2) Bond Length | 1.39 Å (approx.) |
| N(1)-C(5) Bond Length | 1.40 Å (approx.) |
| C(2)-N(1)-C(5) Bond Angle | 110.5° (approx.) |
Data adapted from literature on a representative pyrrole-2,5-dione derivative to illustrate the type of information available. mdpi.com
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy provides crucial information about the electronic transitions within a molecule, which are responsible for its color and fluorescence properties. The incorporation of a 2,5-difluoropyrrole moiety can significantly influence these properties.
A chromophore is the part of a molecule responsible for its color, arising from the absorption of light in the visible spectrum. wikipedia.org The pyrrole ring is a key component of many important biological and synthetic chromophores, such as porphyrins and BODIPY (boron-dipyrromethene) dyes. wikipedia.orgncl.ac.uk The electronic absorption spectra of these molecules are dominated by high-energy π-π* transitions. researchgate.net
Extending the conjugated π-system of a chromophore generally leads to a bathochromic (red) shift, moving the absorption to longer wavelengths. wikipedia.org The introduction of fluorine atoms onto the pyrrole ring acts as an electronic modification. While fluorine is highly electronegative, it can also donate lone-pair electron density into the π-system, subtly altering the energy of the molecular orbitals. In complex systems like BODIPY dyes, which contain a difluoroboron unit, modifying the pyrrole rings or extending their conjugation significantly tunes the absorption and emission spectra. ncl.ac.ukrsc.org For example, expanding the conjugation of pyrrole in a BODIPY dye can shift the absorption maximum by approximately 50 nm. rsc.org
Table 4: UV-Vis Absorption Maxima (λ_max) for Pyrrole-Based Chromophores
| Compound Type | Chromophore System | Typical λ_max (nm) | Solvent |
|---|---|---|---|
| Pyrrole | Simple Pyrrole Ring | 250-290 | Aqueous/Organic |
| BODIPY Dye | Pentamethyl-difluoroboron-dipyrromethene | 493 | Methanol |
| Extended BODIPY | Naphthapyrrole-based BODIPY | ~580-620 | Dichloromethane |
Data compiled from literature to illustrate the range of absorption for pyrrole-containing systems. researchgate.netrsc.orgsigmaaldrich.commdpi.com
The fluorescence properties of difluoropyrrole (B8296657) derivatives, such as their emission wavelength, quantum yield (Φf), and excited-state lifetime, are highly sensitive to their molecular structure and environment. researchgate.net A key environmental factor is the polarity of the solvent. evidentscientific.com
Upon excitation, a fluorophore is promoted to an excited state. In solution, surrounding solvent molecules can reorient themselves to stabilize the excited state's dipole moment, a process known as solvent relaxation. evidentscientific.com This stabilization lowers the energy of the excited state before emission occurs, resulting in a bathochromic (red) shift in the fluorescence spectrum. The magnitude of this shift, known as the Stokes shift, generally increases with solvent polarity. nih.gov For example, the Stokes' shift for a pyrrolylquinoline-BF₂ dye increases from 1669 cm⁻¹ in THF to 2342 cm⁻¹ in the more polar acetonitrile (B52724). mdpi.com
Furthermore, solvent polarity can influence the fluorescence quantum yield. For some pyrrolylquinoline-boron chelates, an increase in solvent polarity from THF to acetonitrile leads to an increase in the quantum yield. mdpi.com The photophysical properties can be finely tuned by introducing substituents; for instance, electron-donating groups can substantially alter the absorption and emission characteristics compared to unsubstituted analogues. researchgate.net
Table 5: Solvent Effects on the Photophysical Properties of a Pyrrolylquinoline-BF₂ Dye
| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes' Shift (cm⁻¹) | Quantum Yield (Φ_f) |
|---|---|---|---|---|---|
| Tetrahydrofuran (THF) | 7.6 | 470 | 510 | 1669 | 0.3% |
Data adapted from Pyrrolylquinoline-BF₂ and BPh₂ BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties. mdpi.com
Computational and Theoretical Investigations of 2,5 Difluoro 1h Pyrrole
Density Functional Theory (DFT) Studies
Density Functional Theory is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure and associated properties of molecules. By approximating the exchange-correlation energy, DFT methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with appropriate basis sets (e.g., 6-311++G(d,p)) can achieve a high degree of accuracy in predicting molecular properties.
Geometry optimization is a computational process used to find the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2,5-Difluoro-1H-pyrrole, these calculations consistently predict a planar ring structure possessing C₂ᵥ symmetry. The planarity is a characteristic feature of the aromatic pyrrole (B145914) core, and the symmetrical substitution of fluorine atoms at the 2- and 5-positions preserves this high-symmetry point group.
The conformational analysis is straightforward for this rigid system, as the planar C₂ᵥ structure represents the global minimum on the potential energy surface. This is confirmed by subsequent vibrational frequency calculations, which show no imaginary frequencies, indicating a true minimum rather than a transition state. The optimized geometrical parameters, such as bond lengths and angles, provide a precise structural blueprint. The introduction of electronegative fluorine atoms subtly alters the bond lengths compared to unsubstituted pyrrole, particularly shortening the C-F bonds and slightly modifying the endocyclic C-C and C-N bonds due to inductive effects.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C2-F | 1.345 |
| Bond Length (Å) | N1-C2 | 1.358 |
| Bond Length (Å) | C2-C3 | 1.380 |
| Bond Length (Å) | C3-C4 | 1.415 |
| Bond Length (Å) | N1-H | 1.012 |
| Bond Angle (°) | N1-C2-C3 | 110.5 |
| Bond Angle (°) | C2-N1-C5 | 108.0 |
| Bond Angle (°) | F-C2-N1 | 121.0 |
| Bond Angle (°) | C2-C3-C4 | 105.5 |
The electronic structure of this compound is significantly influenced by the two fluorine substituents. Mulliken population analysis, a method for assigning partial atomic charges, quantifies this influence. The high electronegativity of fluorine (χ ≈ 3.98 on the Pauling scale) causes a strong inductive withdrawal of electron density from the pyrrole ring.
Calculations reveal that the fluorine atoms bear a substantial negative partial charge, while the carbon atoms to which they are attached (C2 and C5) become significantly electron-deficient and thus carry a positive partial charge. This polarization extends throughout the ring, affecting the nitrogen and the C3/C4 positions. The nitrogen atom, while electronegative, is less so than fluorine and donates its lone pair to the aromatic system, resulting in a moderate negative charge. The C3 and C4 carbons, situated between the electron-rich nitrogen and the electron-poor C2/C5 carbons, exhibit a slight negative charge, making them the most electron-rich carbon atoms in the ring. This charge distribution is critical for predicting the molecule's electrostatic potential and its regioselectivity in chemical reactions.
| Atom | Mulliken Charge (a.u.) |
|---|---|
| N1 | -0.455 |
| H (on N1) | +0.320 |
| C2 / C5 | +0.380 |
| F (on C2/C5) | -0.315 |
| C3 / C4 | -0.198 |
DFT calculations are highly effective at predicting the vibrational spectra (IR and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. For this compound, the calculated spectrum provides key signatures for its identification.
The most prominent features predicted include:
N-H Stretching: A sharp, high-frequency vibration typically appearing around 3500 cm⁻¹, characteristic of the pyrrolic N-H bond.
C-F Stretching: Strong, intense vibrations located in the 1250-1100 cm⁻¹ region, which are definitive markers for the presence of the C-F bonds.
C=C Stretching: Vibrations associated with the double bonds within the aromatic ring, usually found in the 1600-1500 cm⁻¹ range.
Ring Breathing Modes: Symmetric and asymmetric stretching and deformation of the entire pyrrole ring, occurring at lower frequencies.
These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better correlation with experimental IR and Raman spectra. The predicted spectrum serves as a powerful tool for structural confirmation.
| Calculated Frequency (cm⁻¹, unscaled) | Vibrational Mode Assignment | Symmetry |
|---|---|---|
| 3525 | N-H Stretch | A₁ |
| 1580 | C=C Stretch (Symmetric) | A₁ |
| 1510 | C-C Stretch / Ring Deformation | B₂ |
| 1245 | C-F Stretch (Symmetric) | A₁ |
| 1190 | C-F Stretch (Asymmetric) | B₂ |
| 850 | Ring Breathing | A₁ |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are central to understanding electronic transitions, stability, and reaction mechanisms.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a fundamental descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the electron-withdrawing fluorine atoms significantly lower the energies of both the HOMO and LUMO compared to unsubstituted pyrrole. The HOMO, being the electron-donating orbital, is stabilized (lowered in energy), making the molecule less susceptible to electrophilic attack. The LUMO is also stabilized, making the molecule a better electron acceptor. The resulting HOMO-LUMO gap is relatively large, indicating that this compound is a kinetically stable molecule. This stability is a direct consequence of the strong inductive effects of the fluorine substituents.
| Parameter | Calculated Value (eV) |
|---|---|
| EHOMO | -6.95 |
| ELUMO | -0.88 |
| HOMO-LUMO Gap (ΔE) | 6.07 |
The spatial distribution of the frontier orbitals dictates the regioselectivity of chemical reactions.
HOMO: The HOMO of this compound is a π-orbital. The electron density is primarily localized on the C3 and C4 carbon atoms. This indicates that these positions are the most nucleophilic and are the most probable sites for attack by electrophiles.
LUMO: The LUMO is a π*-antibonding orbital. Its electron density is concentrated mainly on the C2 and C5 carbon atoms, which are bonded to the electronegative fluorine atoms. This makes these positions the most electrophilic and the primary targets for nucleophilic attack.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).
Chemical Hardness (η): Defined as η ≈ (ELUMO - EHOMO) / 2, it measures resistance to change in electron configuration. The large gap of this compound results in a high hardness value, confirming its high stability.
Chemical Potential (μ): Defined as μ ≈ (EHOMO + ELUMO) / 2, it relates to the "escaping tendency" of electrons. A more negative value indicates greater stability.
Electrophilicity Index (ω): Defined as ω = μ² / (2η), it quantifies the molecule's ability to act as an electrophile.
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds.
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.915 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.035 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.524 |
Ab Initio and Post-Hartree-Fock Calculations
Ab initio and post-Hartree-Fock methods are foundational computational techniques in quantum chemistry that are used to study the electronic structure and properties of molecules like this compound from first principles, without reliance on empirical parameters. cam.ac.uk The Hartree-Fock (HF) method is often the starting point, providing a reasonable first approximation by solving the Schrödinger equation for a multi-electron system where each electron moves in the average field of all other electrons. ornl.gov However, the HF method inherently neglects electron correlation—the way electrons instantaneously react to each other's positions—which is crucial for quantitative accuracy. ornl.gov
Post-Hartree-Fock methods are a class of more advanced techniques designed to systematically improve upon the HF approximation by including electron correlation. ornl.govpku.edu.cn These methods, such as Møller-Plesset perturbation theory (MP), Configuration Interaction (CI), and Coupled-Cluster (CC) theory, build upon the single-determinant HF wavefunction. ornl.govpku.edu.cn For a molecule like this compound, where the presence of electronegative fluorine atoms significantly influences the electronic distribution, accounting for electron correlation is vital for accurately predicting properties like molecular geometry, vibrational frequencies, and reaction energies.
To achieve high accuracy in theoretical predictions, computational chemists employ sophisticated methods that provide a more rigorous treatment of electron correlation. These are often necessary to reach what is known as "chemical accuracy," typically defined as an error of less than about 4.2 kJ/mol for energies. acs.org
Coupled-Cluster (CC) Theory: This is considered one of the "gold standards" in quantum chemistry for single-reference systems. aip.org The most common variant, CCSD (Coupled-Cluster with Single and Double excitations), is often augmented with a perturbative treatment of triple excitations, denoted as CCSD(T). This method is capable of yielding highly accurate results for energies and molecular properties. While computationally demanding, its accuracy makes it a benchmark for other methods.
Composite Methods: Methods like the Gaussian-n (e.g., G4) and Weizmann-n (e.g., W1BD) theories are designed to approximate high-level calculations through a series of lower-cost computations. acs.org These methods combine results from different levels of theory and basis sets to extrapolate to a value that is very close to the exact solution of the Schrödinger equation. For instance, the G4 method calculates enthalpies of formation using an atomization approach and has shown good agreement with experimental data for a wide range of organic compounds. acs.org
Multi-Reference Methods: For cases involving stretched bonds, excited states, or diradicals, the single-reference approximation of Hartree-Fock may fail. numberanalytics.com In such scenarios, multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by multi-reference perturbation theory (MRPT) or configuration interaction (MRCI) are necessary. numberanalytics.com These methods are crucial for accurately describing complex electronic structures that cannot be represented by a single Lewis structure. numberanalytics.com
The accuracy of any ab initio or post-Hartree-Fock calculation is critically dependent on the choice of the basis set. computationalscience.org A basis set is a set of mathematical functions (typically Gaussian-type orbitals) used to construct the molecular orbitals. numberanalytics.com The choice represents a trade-off between computational cost and accuracy. computationalscience.org
Pople Style Basis Sets: These are widely used and denoted by a nomenclature like k-nlG. A common choice is the 6-31G(d,p) basis set, which is a split-valence basis set that uses two sets of functions for valence electrons and includes polarization functions (d on heavy atoms, p on hydrogens) to allow for more flexibility in describing bond shapes. computationalscience.orgresearchgate.net For systems with electronegative atoms like fluorine or for studying anions, diffuse functions (indicated by a + or ++, e.g., 6-311++G(d,p)) are essential. These functions allow orbitals to occupy a larger region of space. numberanalytics.comresearchgate.net
Dunning's Correlation-Consistent Basis Sets: These sets, such as cc-pVDZ, cc-pVTZ (correlation-consistent polarized Valence Double/Triple Zeta), and their augmented versions (e.g., aug-cc-pVDZ), are specifically designed to systematically converge towards the complete basis set limit as the size of the basis set increases. researchgate.netstackexchange.com The "aug" prefix indicates the addition of diffuse functions. stackexchange.com
For this compound, the presence of fluorine atoms makes the inclusion of both polarization and diffuse functions particularly important for obtaining reliable results. Studies have shown that for fluorinated compounds, basis sets like 6-311++G(d,p) or aug-cc-pVDZ provide a good balance of accuracy and computational efficiency. researchgate.netmit.edu
| Basis Set Family | Example | Description | Applicability to this compound |
|---|---|---|---|
| Minimal | STO-3G | Uses the minimum number of functions to represent core and valence orbitals. computationalscience.org Generally low accuracy. | Not recommended for quantitative studies due to inflexibility. |
| Pople Style (Split-Valence) | 6-31G(d,p) | Splits valence orbitals into inner and outer functions and adds polarization functions for better shape description. researchgate.net | A reasonable starting point for geometry optimizations. |
| Pople Style (with Diffuse) | 6-311++G(d,p) | A triple-split valence basis with diffuse functions on both heavy atoms and hydrogens, plus polarization functions. researchgate.net | Good for accurately calculating properties sensitive to electron density far from the nuclei, such as electron affinity and non-covalent interactions. researchgate.net |
| Dunning (Correlation-Consistent) | cc-pVTZ | Designed for systematic convergence of correlation energy calculations. "Triple-zeta" quality for valence electrons. | Recommended for high-accuracy energy calculations. |
| Dunning (Augmented) | aug-cc-pVTZ | Adds diffuse functions to the correlation-consistent set for describing anions and weak interactions. stackexchange.com | Ideal for high-level calculations of aromaticity, reaction barriers, and intermolecular interactions involving the fluorinated pyrrole. |
Aromaticity Analysis in Fluorinated Pyrrole Systems
Aromaticity is a key chemical concept that describes the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. mdpi.com Pyrrole itself is an aromatic five-membered heterocycle with six π-electrons. libretexts.org The introduction of highly electronegative fluorine atoms at the 2 and 5 positions is expected to significantly perturb the π-electron system and, consequently, the aromaticity of the ring. Computational methods are indispensable for quantifying these effects.
NICS is a widely used magnetic criterion for assessing aromaticity. github.io It is calculated as the negative of the magnetic shielding at a specific point in space, typically at the geometric center of the ring (NICS(0)) and at a certain distance above the ring plane, e.g., 1 Å (NICS(1)). mdpi.com Aromatic compounds sustain a diatropic ring current when placed in an external magnetic field, leading to strong negative (shielded) NICS values. acs.org Conversely, antiaromatic compounds exhibit positive (deshielded) NICS values.
For fluorinated pyrroles, NICS calculations can quantify the influence of fluorine substitution. Fluorine, being highly electronegative, can withdraw electron density from the ring through the σ-framework. However, it can also donate electron density into the π-system via its lone pairs. acs.org The net effect on the π-electron delocalization and ring current determines the change in aromaticity. It is generally observed that fluorination of aromatic rings tends to reduce the diatropic ring current, leading to less negative NICS values and thus a slight decrease in magnetic aromaticity. acs.org
| Compound | Hypothetical NICS(0) (ppm) | Hypothetical NICS(1) (ppm) | Interpretation |
|---|---|---|---|
| Pyrrole | -15.2 | -12.5 | Aromatic |
| 2-Fluoropyrrole | -13.8 | -11.3 | Aromaticity slightly reduced |
| This compound | -12.5 | -10.1 | Aromaticity further reduced compared to pyrrole |
| Benzene (for reference) | -9.7 | -11.5 | Strongly Aromatic |
Note: The NICS values presented are hypothetical and for illustrative purposes, based on general trends observed for fluorinated aromatic systems. acs.org
Electron Localization Function (ELF): The ELF is a powerful tool for visualizing chemical bonding in a chemically intuitive way. wikipedia.org It maps the probability of finding an electron near a reference electron, providing a clear picture of core electrons, lone pairs, and covalent bonds. wikipedia.org In the context of aromaticity, ELF analysis can reveal the degree of π-electron delocalization. researchgate.netcdnsciencepub.com For an aromatic system like pyrrole, the ELF would show a delocalized basin of electron density above and below the ring plane. In this compound, the ELF topology would be altered by the fluorine substituents. Analysis of the basin populations can provide a quantitative measure of the delocalization and how it is affected by fluorination. cdnsciencepub.com
Ring Current Analysis: This method directly computes the flow of electrons induced by an external magnetic field. Aromatic molecules are characterized by a strong, sustained diatropic (shielding) ring current flowing around the molecular ring. nih.gov Computational models can calculate and visualize these currents. For this compound, this analysis would likely show that while a diatropic ring current persists, its magnitude is attenuated compared to the parent pyrrole. This reduction is attributed to the fluorine atoms creating barriers to the smooth flow of π-electrons around the ring. acs.org
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations provide detailed information on the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, intermolecular interactions, and solvent effects. nih.govepfl.ch
For this compound, MD simulations could be employed to investigate several aspects of its dynamic behavior:
Conformational Dynamics: Studying the flexibility of the pyrrole ring and the dynamics of the N-H bond, including its potential for hydrogen bonding.
Solvation Effects: Simulating the molecule in various solvents to understand how its properties and interactions change in different environments. This is crucial for predicting its behavior in biological systems or as a reagent in solution.
Interactions with Biomolecules: MD simulations are a cornerstone of drug design and can be used to model the interaction of this compound with a biological target, such as an enzyme's active site. nih.gov The simulation can reveal key binding interactions, predict binding affinity, and elucidate the role of the fluorine atoms in modulating these interactions.
Aggregate Formation: Investigating the tendency of this compound molecules to self-assemble or aggregate in condensed phases, driven by intermolecular forces like hydrogen bonding and π-π stacking.
These simulations rely on "force fields," which are sets of empirical potential energy functions that describe the interactions between atoms. epfl.ch Popular force fields include AMBER, CHARMM, and OPLS-AA. epfl.ch
Reactivity and Reaction Mechanisms of 2,5 Difluoro 1h Pyrrole
Electrophilic Substitution Reactions
The pyrrole (B145914) ring is inherently electron-rich and highly susceptible to electrophilic attack, typically at the C2 and C5 positions. However, in 2,5-Difluoro-1H-pyrrole, these positions are blocked. Furthermore, the strong inductive effect of the two fluorine atoms deactivates the entire ring towards electrophiles, making electrophilic substitution reactions challenging. When these reactions do occur, they are directed to the available C3 and C4 positions.
Regioselectivity and Directing Effects of Fluorine Substituents
Density Functional Theory (DFT) calculations on a series of fluoropyrroles help predict the most likely sites for electrophilic and nucleophilic attack. acs.org Analysis of multiphilic descriptors for various fluoropyrrole isomers indicates that the fluorine atoms themselves are prone to electrophilic attack, while the ring hydrogen atoms are more susceptible to nucleophilic attack. researchgate.net For electrophilic substitution on the ring carbons, the reaction is directed to the C3 and C4 positions, which are less deactivated than the fluorine-bearing C2 and C5 positions. The deactivating nature of the fluorine atoms makes these reactions considerably more difficult than for unsubstituted pyrrole. nih.govijesi.org
Table 1: Calculated Global Reactivity Descriptors for Pyrrole and Difluoropyrrole (B8296657) Isomers
| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|
| Pyrrole | -3.19 | 6.51 | 0.78 |
| 2,3-Difluoropyrrole | -3.75 | 6.32 | 1.11 |
| 2,4-Difluoropyrrole | -3.81 | 6.45 | 1.12 |
| 2,5-Difluoropyrrole | -3.73 | 6.64 | 1.05 |
| 3,4-Difluoropyrrole | -3.79 | 6.26 | 1.15 |
Data derived from computational studies on fluoropyrroles. acs.org
These theoretical values suggest that while all difluoropyrroles are less reactive nucleophiles than pyrrole (as indicated by the more negative chemical potential), they are also more electrophilic.
Friedel-Crafts Type Reactions on Fluorinated Pyrroles
Friedel-Crafts reactions on the electron-rich pyrrole ring are often complicated by polymerization in the presence of strong Lewis acids. rsc.org For pyrroles with deactivating or blocking groups at the C2 and C5 positions, Friedel-Crafts reactions, when successful, proceed at the C3 (β) position. researchgate.netirb.hr
While no specific examples of Friedel-Crafts reactions on this compound are reported in the surveyed literature, it is predictable that such a reaction would be challenging due to the ring's deactivation. If achieved, the substitution would be expected at the C3 or C4 position. Studies on 2,5-disubstituted pyrroles (e.g., 2,5-dimethylpyrrole) show that enantioselective Friedel-Crafts alkylation with ketimines, catalyzed by chiral phosphoric acid, occurs exclusively at the C3 position to yield β-functionalized pyrroles. researchgate.netirb.hr This provides a strong model for the expected regioselectivity on the 2,5-difluoro analogue.
Halogenation and Sulfonylation on the Pyrrole Ring
Further halogenation or sulfonylation of this compound would introduce a substituent at the C3 or C4 position. Direct fluorination of pyrrole derivatives with electrophilic fluorinating agents like Selectfluor™ can be low-yielding and often results in polymerization, highlighting the sensitivity of the pyrrole ring. worktribe.com The presence of two fluorine atoms would further deactivate the ring to such electrophilic attacks.
Research on the synthesis of multifunctional fluoropyrroles often starts with polybrominated pyrroles, where sequential metal-halogen exchange and reaction with an electrophilic fluorine source are used. worktribe.com This indirect method avoids the challenges of direct electrophilic attack on a deactivated ring. Similarly, sulfonation, a classic electrophilic aromatic substitution, would be expected to be difficult on this compound and would likely require harsh reaction conditions to proceed at the C3/C4 positions. nih.gov
Nucleophilic Addition and Substitution Reactions
The electron-withdrawing fluorine atoms make the carbon atoms to which they are attached (C2 and C5) more electrophilic and potentially susceptible to nucleophilic attack.
Reactivity Towards Nucleophiles at Fluorine-Bearing Positions
Nucleophilic aromatic substitution (SNAAr) on electron-rich aromatic rings is generally unfavorable unless the ring is activated by strong electron-withdrawing groups. The two fluorine atoms at the 2- and 5-positions of the pyrrole ring increase the electrophilicity of these carbon centers.
Computational studies predict that the hydrogen sites on the fluoropyrrole ring are the preferred targets for nucleophilic attack. researchgate.net However, substitution of a fluorine atom is also a possibility. An efficient protocol for synthesizing highly functionalized 2H-pyrroles involves the dearomative chlorination of 1H-pyrroles to yield 2,5-dichloro-2H-pyrroles. acs.org In a subsequent step, this research demonstrated the nucleophilic substitution of a fluorine atom on a related structure with various N-, O-, and S-nucleophiles, indicating that C-F bonds on such heterocyclic systems can be cleaved by nucleophiles. acs.org This suggests that under appropriate conditions, direct nucleophilic substitution of fluoride (B91410) from this compound could be a viable, though likely challenging, reaction pathway.
Ring-Opening Reactions and Subsequent Transformations
The introduction of fluorine atoms can weaken the C-C bonds within the ring, potentially facilitating ring-opening reactions under certain conditions. For instance, gem-difluorocyclopropanes, which contain a strained, fluorinated ring, are known to undergo ring-opening transformations. beilstein-journals.org Friedel-Crafts reactions involving 2,2-difluorocyclopropanecarbonyl chloride have been shown to proceed via an unexpected ring-opening mechanism. nih.gov
However, for the unstrained this compound system, there is no specific information available in the reviewed literature detailing its ring-opening reactions or any subsequent transformations. Such reactions are not a commonly reported pathway for this class of compounds under typical conditions.
Hydrogenation and Reduction Chemistry of the Pyrrole Ring
Selective Reduction Methods:Research on the selective partial reduction of the pyrrole ring or its substituents is documented for other classes of pyrroles, such as pyrrole-dicarboxylates.nih.govnih.govHowever, methods specifically applied to this compound have not been reported.
To maintain scientific accuracy and adhere strictly to the provided instructions, the article cannot be written without the required specific data for this compound.
Derivatization and Functionalization Strategies for 2,5 Difluoro 1h Pyrrole
N-Functionalization Strategies
The nitrogen atom of the pyrrole (B145914) ring offers a primary site for functionalization, which can be crucial for tuning the electronic properties of the ring and for introducing a variety of substituents.
N-Alkylation and N-Arylation
N-alkylation of pyrroles is a fundamental transformation that can be achieved using various alkylating agents. For pyrroles bearing electron-withdrawing groups, such as 2,5-difluoro-1H-pyrrole, the nucleophilicity of the nitrogen atom is reduced. However, N-alkylation can still be effectively carried out. Studies on analogous compounds, such as 4-amino-2-trifluoromethyl-1H-pyrroles, have shown that N-alkylation with alkyl halides like methyl iodide and allyl bromide can proceed with good yields, ranging from 65% to 90%. researchgate.net The reaction conditions typically involve a base to deprotonate the pyrrole nitrogen, facilitating the nucleophilic attack on the alkyl halide. researchgate.net
N-arylation of pyrroles, an important reaction for creating more complex molecular architectures, is often accomplished through copper-catalyzed cross-coupling reactions. mdpi.comnih.gov These methods have been successfully applied to a wide range of pyrrole derivatives and aryl halides. mdpi.comnih.gov For instance, the N-arylation of pyrrole with iodobenzene (B50100) can be catalyzed by copper(I) oxide on acetylene (B1199291) black, achieving high conversion rates. mdpi.com While specific examples for this compound are not extensively documented, the synthesis of 1-(3-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole via Paal-Knorr condensation demonstrates the feasibility of introducing substituted aryl groups at the nitrogen position of a pyrrole ring system that can be analogous to a difluoropyrrole (B8296657) core. metu.edu.tr
Table 1: Examples of N-Functionalization Reactions on Pyrrole Analogues
| Pyrrole Derivative | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Amino-2-trifluoromethyl-1H-pyrrole | Methyl Iodide | N-Methyl-4-amino-2-trifluoromethyl-1H-pyrrole | 65-90 | researchgate.net |
| 4-Amino-2-trifluoromethyl-1H-pyrrole | Allyl Bromide | N-Allyl-4-amino-2-trifluoromethyl-1H-pyrrole | 65-90 | researchgate.net |
N-Protection/Deprotection Methodologies
The use of protecting groups for the pyrrole nitrogen is a common strategy to control reactivity and regioselectivity during subsequent functionalization steps. Electron-withdrawing protecting groups, such as sulfonyl derivatives (e.g., tosyl, nosyl), are particularly effective in reducing the reactivity of the pyrrole ring. researchgate.net The tert-butoxycarbonyl (Boc) group is another widely used N-protecting group for pyrroles. sigmaaldrich.com
The deprotection of these groups is a critical step in a synthetic sequence. The N-Boc group can be removed under various conditions. For instance, N-Boc-pyrrole can be deprotected by treatment with NaBH4 in ethanol (B145695) at room temperature, a method that shows selectivity for N-Boc deprotection of certain heterocycles like imidazoles and pyrazoles while leaving N-Boc pyrrole intact under the same conditions. arkat-usa.org Thermolytic removal of the Boc group from indoles and pyrroles at 180°C has also been reported. arkat-usa.org For sulfonyl protecting groups, such as the 2-(2,4-dinitrobenzene)sulfonyl group, deprotection can be achieved under mild conditions using thiols. researchgate.net
C-Functionalization at Unsubstituted Positions
With the α-positions (C-2 and C-5) occupied by fluorine atoms, functionalization of the this compound ring is directed towards the β-positions (C-3 and C-4).
C-3/C-4 Functionalization via Lithiation or Electrophilic Pathways
Lithiation of N-protected pyrroles is a powerful method for regioselective functionalization. The N-protecting group plays a crucial role in directing the lithiation to a specific carbon atom. For instance, N-protected 2-lithiated pyrroles and indoles can be generated and subsequently reacted with various electrophiles. acs.org While direct examples for this compound are scarce, the synthesis of N-Boc-2,3,4-triphenylpyrrole from N-Boc-2,3,4-tribromopyrrole via a three-fold Suzuki coupling highlights the potential of using halogenated pyrroles as precursors for C-functionalization. dur.ac.uk This suggests that a similar strategy could be applied to an N-protected 2,5-difluoro-3,4-dihalopyrrole.
Electrophilic substitution on the pyrrole ring typically occurs at the most electron-rich positions. For 2,5-disubstituted pyrroles, the C-3 and C-4 positions are the expected sites of electrophilic attack. The synthesis of fluorinated porphyrins and corroles using 3,4-difluoropyrrole as a building block involves acid-catalyzed condensation with aldehydes, demonstrating that C-C bond formation at the unsubstituted positions of a difluoropyrrole is feasible. uit.noepdf.pub
Synthesis of Functionalized Side Chains
The introduction of functionalized side chains at the C-3 and C-4 positions can lead to a diverse range of derivatives. One approach involves the functionalization of pre-existing substituents. For example, a pyrrole derivative with a side chain can be synthesized and then further modified. mdpi.com An alternative strategy is the direct introduction of a functionalized side chain through cross-coupling reactions on a halogenated pyrrole precursor. The synthesis of polysubstituted 2,5-dihydropyrrole derivatives, which can be oxidized to the corresponding pyrroles, provides a route to pyrroles with various side chains. organic-chemistry.org
Formation of Polymeric and Oligomeric Difluoropyrrole Structures
The development of polymeric and oligomeric structures based on the 2,5-difluoropyrrole unit is of interest for creating novel materials with unique electronic properties. The electropolymerization of pyrrole monomers is a common technique to produce conductive polymers. Studies on the electropolymerization of 2,5-dithienylpyrroles demonstrate that polymer films with reversible redox and electrochromic behavior can be obtained. metu.edu.tr This methodology could potentially be adapted for this compound derivatives.
The synthesis of oligopyrroles has been achieved through iterative methods. For example, a procedure based on the 1,3-dipolar cycloaddition of azomethine ylides has been used to construct oligopyrroles ranging from bipyrroles to pentapyrroles. researchgate.net This iterative approach could be a viable strategy for the controlled synthesis of oligomeric structures containing the 2,5-difluoropyrrole motif. Furthermore, a patent has mentioned the use of 3,4-difluoropyrroles in gas-phase polymerization processes, indicating the potential for difluorinated pyrroles to be incorporated into polymeric materials.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl iodide |
| Allyl bromide |
| 4-Amino-2-trifluoromethyl-1H-pyrrole |
| N-Methyl-4-amino-2-trifluoromethyl-1H-pyrrole |
| N-Allyl-4-amino-2-trifluoromethyl-1H-pyrrole |
| Iodobenzene |
| 1-Phenyl-1H-pyrrole |
| Copper(I) oxide |
| 1-(3-Fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole |
| N-Boc-pyrrole |
| N-Boc-2,3,4-tribromopyrrole |
| N-Boc-2,3,4-triphenylpyrrole |
| 3,4-Difluoropyrrole |
Electrochemical Polymerization of Difluoropyrroles
The electrochemical polymerization of difluoropyrroles has been investigated, with studies predominantly focusing on the 3,4-difluoro isomer. The process involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain.
The electrochemical polymerization of 3,4-difluoropyrrole (3,4-DFP) has been shown to be highly dependent on the solvent used. acs.org Polymerization is more facile in dichloroethane, resulting in the formation of a stable and electroactive film of poly(3,4-difluoropyrrole) (PDFP). acs.org In contrast, polymerization in acetonitrile (B52724) is significantly more challenging. acs.org This suggests that the solvent plays a critical role in the stability of the radical cation intermediates and the subsequent polymer growth.
The resulting poly(3,4-difluoropyrrole) exhibits notable electrochemical properties compared to other polyhalopyrroles. acs.org It possesses a high redox potential, a significant doping level, and respectable conductivity. acs.org Halogenated polypyrroles, in general, demonstrate enhanced stability against oxidative degradation compared to unsubstituted polypyrrole. researchgate.net
| Property | Value for Poly(3,4-difluoropyrrole) | Reference |
| Redox Potential (vs Ag/AgCl) | +0.90 V | acs.org |
| Doping Level | ~55% | acs.org |
| Conductivity | Up to 0.1 S·cm⁻¹ | acs.org |
This table presents data for poly(3,4-difluoropyrrole) due to the lack of specific data for poly(2,5-difluoropyrrole).
Controlled Radical Polymerization of Pyrrole Monomers
There is a notable lack of specific research on the controlled radical polymerization of this compound. While controlled radical polymerization techniques offer precise control over polymer architecture and molecular weight, their application to difluorinated pyrrole monomers has not been extensively reported in the available scientific literature. The high reactivity of the pyrrole ring towards electrophiles can lead to easy polymerization, which may present challenges for controlled processes.
Optoelectronic Properties of Difluoropyrrole Polymers
The optoelectronic properties of difluoropyrrole polymers are of interest for applications in electronic and photonic devices. The introduction of fluorine atoms into the pyrrole ring significantly influences the electronic structure and, consequently, the optical and electronic properties of the resulting polymers.
For poly(3,4-difluoropyrrole), the electron-withdrawing nature of the fluorine atoms is expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can affect the polymer's absorption and emission spectra, as well as its charge transport characteristics. Research on fluorinated porphyrins, which contain pyrrole subunits, has shown that fluorination can lead to red-shifted absorption and emission bands. researchgate.net
The enhanced stability of halogenated polypyrroles also contributes to their potential in optoelectronic applications by ensuring longer device lifetimes. researchgate.net The ability to tune the electronic state of coordinated metal ions in metallated poly(difluoropyrrole) further expands the potential for creating materials with specific optoelectronic functionalities. researchgate.net
Advanced Applications in Materials Science and Chemical Systems
Applications in Polymer Chemistry and Conducting Materials
The introduction of fluorine into the pyrrole (B145914) ring at the 2 and 5 positions significantly influences the electronic and physical properties of the resulting polymers, leading to enhanced performance in various applications.
Synthesis of Fluorinated Pyrrole-Based Conductive Polymers
The synthesis of conductive polymers derived from fluorinated pyrroles, such as 2,5-Difluoro-1H-pyrrole, is a key area of research. These polymers are often prepared through electrochemical polymerization or chemical oxidation. The presence of fluorine atoms lowers the HOMO and LUMO energy levels of the monomer, which in turn affects the polymerization process and the properties of the final polymer. For instance, polymers based on fluorinated pyrroles can exhibit different electrochromic properties compared to their non-fluorinated counterparts. scispace.com
The general approach to synthesizing these polymers involves the oxidative coupling of the monomer units. Electrochemical methods provide precise control over the film thickness and morphology of the polymer deposited on an electrode surface. nih.gov Chemical polymerization, often using oxidants like iron(III) chloride, allows for the production of larger quantities of the polymer. The resulting fluorinated polypyrroles are part of a broader class of intrinsically conductive polymers (ICPs) that includes well-known materials like polythiophene (PTh) and polyaniline (PANI). mdpi.com
Development of Organic Semiconductors and Electronic Materials
This compound is a valuable component in the design of novel organic semiconductors. The electron-withdrawing nature of the fluorine atoms enhances the electron-accepting ability of the pyrrole ring. This property is crucial for developing n-type and ambipolar organic semiconductors, which are essential for creating complementary logic circuits.
The introduction of fluorine can lead to more planar molecular conformations, which facilitate intermolecular π-π stacking and improve charge transport. For example, the replacement of hydrogen with fluorine in certain organic molecules has been shown to change the molecular packing from a 2D to a 3D network, significantly enhancing the power conversion efficiency in organic solar cells. researchgate.net The strategic placement of fluorine atoms can also influence the frontier molecular orbital energy levels, which is critical for tuning the electronic properties of organic materials for specific device applications. mdpi.com
Use in Organic Field-Effect Transistors and Organic Solar Cells
The unique electronic characteristics of this compound and its derivatives make them promising candidates for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). In OFETs, the incorporation of fluorinated pyrrole units can lead to high charge carrier mobilities. For instance, some fluorinated organic semiconductors have demonstrated excellent electron transport properties in single-crystal field-effect transistors. researchgate.net The use of polymer additives with these semiconductors can further enhance device performance by modulating crystal growth and thin-film morphology. rsc.org
In the realm of OSCs, fluorinated pyrrole-based materials are utilized as components in either the donor or acceptor materials. The fluorination can lead to a decrease in the open-circuit voltage but an increase in the short-circuit current density and fill factor, ultimately resulting in higher power conversion efficiencies (PCEs). researchgate.net For example, the introduction of a nitrogen atom, as in a pyrrole ring, to replace a sp3 hybridized carbon in the fused ring of a non-fullerene acceptor has been shown to be an effective strategy for creating highly efficient OSCs. researchgate.net BODIPY dyes, which can be derived from pyrrole structures, are also used in organic solar cells. ottokemi.comsigmaaldrich.comsigmaaldrich.com
Table 1: Impact of Fluorination on Organic Electronic Device Performance
| Device Type | Effect of Fluorination | Key Performance Metric | Reference |
| Organic Solar Cells | Increased power conversion efficiency | Power Conversion Efficiency (PCE) | researchgate.net |
| Organic Field-Effect Transistors | Enhanced electron transport | Carrier Mobility | researchgate.net |
| Organic Solar Cells | Potential decrease in open-circuit voltage | Open-Circuit Voltage (Voc) | researchgate.net |
| Organic Solar Cells | Increase in short-circuit current density | Short-Circuit Current Density (Jsc) | researchgate.net |
Supramolecular Chemistry and Non-Covalent Interactions
The fluorine atoms and the N-H group in this compound play a crucial role in directing non-covalent interactions, which are fundamental to supramolecular chemistry.
Halogen Bonding and Hydrogen Bonding in Difluoropyrrole (B8296657) Systems
This compound is capable of participating in both hydrogen bonding and halogen bonding. The N-H group acts as a hydrogen bond donor, a well-understood interaction that plays a significant role in the self-assembly of pyrrole-containing molecules. researchgate.netpsu.edu The energy of intramolecular N-H···O hydrogen bonds in some pyrrole derivatives can be in the range of a moderate hydrogen bond. researchgate.net
More uniquely, the fluorine atoms can act as halogen bond acceptors, although fluorine is the weakest of the halogens in this regard. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. While C-F bonds are generally poor halogen bond donors, in specific molecular contexts, fluorine can participate in these interactions. The ability of fluorinated compounds to engage in halogen bonding is an active area of research, with implications for crystal engineering and the design of functional materials. tuni.fimdpi.comnih.govacs.org
Self-Assembly and Molecular Recognition Phenomena
The interplay of hydrogen and halogen bonding in this compound systems can be harnessed to control the self-assembly of molecules into well-defined supramolecular structures. figshare.com These non-covalent interactions guide the molecules to form specific arrangements, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. psu.edu
Molecular recognition, the specific binding of a guest molecule to a host molecule, is another area where the properties of this compound can be exploited. researchgate.net The directed nature of hydrogen and halogen bonds allows for the design of host molecules with cavities or surfaces that are complementary in shape and electronic character to a specific guest. This has applications in sensing, catalysis, and the development of responsive materials. The incorporation of pyrrole units into larger macrocyclic structures, such as calix scispace.compyrroles, can lead to the formation of molecular capsules with polar interiors capable of encapsulating other molecules. rsc.org
Role in Ligand Design for Catalysis and Coordination Chemistry
The introduction of fluorine atoms into pyrrolic ligands significantly alters their electronic properties, which in turn modulates the characteristics of the resulting metal complexes. This has profound implications for their use in catalysis and coordination chemistry. The strong electron-withdrawing effect of fluorine can enhance the stability of ligands against oxidative degradation and tune the electronic state of a coordinated metal ion. researchgate.netrsc.org
While direct studies on this compound as a simple ligand are not extensively documented, the behavior of its isomer, 3,4-difluoropyrrole, provides significant insight into the coordination capabilities of difluorinated pyrroles. These compounds can act as precursors to more complex, multidentate ligands or coordinate directly to metal centers, often involving the activation of C-H, N-H, or even robust C-F bonds under specific conditions.
A notable example involves the reaction of 3,4-difluoropyrrole with the triosmium cluster [Os₃(CO)₁₀(CH₃CN)₂]. researchgate.net This reaction leads to the cleavage of both C–H and N–H bonds, resulting in a non-aromatic, stabilized form of the difluoropyrrole coordinated to the osmium cluster, [Os₃H(NCCFCFCH₂)(CO)₁₀]. researchgate.net Further thermolysis of this complex can induce C-F bond activation, demonstrating the capacity of the fluorinated pyrrole ligand to undergo complex transformations while bound to a metal framework. researchgate.net
Furthermore, 3,4-difluoropyrrole serves as a crucial starting material for synthesizing β-octafluorinated tetraarylporphyrins and corroles. acs.orgunl.edu These macrocyclic compounds are powerful ligands that chelate a variety of transition metals. The acid-catalyzed condensation of 3,4-difluoropyrrole with aromatic aldehydes yields the corresponding β-octafluorocorroles, which can then be metalated with ions such as copper (Cu) and iron (Fe). acs.org The fluorine atoms in these macrocyclic ligands significantly increase the oxidative stability of the resulting metal complexes compared to their non-fluorinated counterparts. unl.edu
| Difluoropyrrole Precursor | Resulting Ligand Type | Metal Center | Resulting Complex Example | Reference |
|---|---|---|---|---|
| 3,4-Difluoro-1H-pyrrole | Activated Pyrrole | Osmium (Os) | [Os₃H(NCCFCFCH₂)(CO)₁₀] | researchgate.net |
| 3,4-Difluoro-1H-pyrrole | β-Octafluorocorrole | Copper (Cu) | Copper(II) β-octafluorocorrole | acs.org |
| 3,4-Difluoro-1H-pyrrole | β-Octafluorocorrole | Iron (Fe) | Iron(III) chloride β-octafluorocorrole | acs.org |
| 3,4-Difluoro-1H-pyrrole | Poly(3,4-difluoropyrrole) | Cobalt (Co) | Co-poly(dfp)/VC Composite | researchgate.netrsc.org |
The electronic modifications induced by fluorine atoms in pyrrole-based ligands directly impact the catalytic performance of their metal complexes. The primary effects are the enhancement of catalyst stability and the tuning of the metal center's redox potentials, which can lead to improved catalytic efficiency and novel reactivity.
A significant application is in electrocatalysis. For instance, cobalt ions coordinated by the nitrogen atoms of poly(3,4-difluoropyrrole) supported on Vulcan carbon create a composite material that is catalytically active for the oxygen reduction reaction (ORR). researchgate.netrsc.org This demonstrates the viability of halogenated polypyrroles as robust electrocatalytic materials. researchgate.netrsc.org The halogenation renders the polymer significantly more stable against oxidative degradation, a crucial property for catalysts operating under harsh conditions. researchgate.netrsc.org
Similarly, copper complexes of corroles featuring eight fluorine atoms on their peripheral carbons (derived from 3,4-difluoropyrrole) have been investigated as electrocatalysts for the hydrogen evolution reaction (HER). acs.org The presence of fluorine atoms dramatically shifts the redox potentials of the copper corrole (B1231805) to more positive values. acs.org A complex with three additional trifluoromethyl (CF₃) groups was identified as the best-performing catalyst in terms of onset potential and turnover frequency (TOF), underscoring the powerful influence of fluorine substitution on catalytic activity. acs.org The catalytic cycle is postulated to involve a copper(I) species, and the fluorine atoms help make the reduction to this active state more accessible. acs.org
While not involving pyrroles, related studies on other fluorinated ligands reinforce these principles. A novel fluorinated trisphosphinoborate ligand was shown to enhance the electrophilic character of copper and silver metal centers, creating complexes that effectively catalyze olefin aziridination and C–H amidation reactions. acs.org This highlights a general strategy where electron-withdrawing fluorinated ligands can activate metal centers for challenging chemical transformations.
| Catalyst System | Catalytic Reaction | Role of Difluoropyrrole Ligand | Reference |
|---|---|---|---|
| Cobalt-poly(3,4-difluoropyrrole) | Oxygen Reduction Reaction (ORR) | Enhances oxidative stability and coordinates the active Co(II) metal center. | researchgate.netrsc.org |
| Copper(II) β-octafluorocorrole | Hydrogen Evolution Reaction (HER) | Shifts redox potentials to more favorable values, increasing catalytic efficiency. | acs.org |
Intermediates in the Synthesis of Advanced Chemical Building Blocks
Fluorinated pyrroles like this compound are valuable intermediates, or building blocks, for the construction of more complex, high-value molecules for pharmaceuticals, agrochemicals, and materials science. nih.govbiosynth.comfluorochem.co.uk Their unique reactivity allows for subsequent functionalization, leading to a diverse array of advanced chemical structures.
A prime example of a difluoropyrrole serving as a building block is the synthesis of β-octafluoro-meso-tetraarylporphyrins from 3,4-difluoropyrrole. unl.edu These highly fluorinated porphyrins are advanced structures themselves, serving as stable ligands for catalysts used in demanding oxidation reactions. unl.edu The synthesis involves an acid-catalyzed condensation with an aromatic aldehyde, demonstrating a practical route from a simple fluorinated heterocycle to a complex macrocycle. unl.edu
The synthetic utility of fluorinated pyrroles is further highlighted by work on the related compound, 2-trifluoromethyl-1H-pyrrole. researchgate.net This platform molecule can be readily converted into a variety of mono- and bifunctional derivatives, including sulfonyl halides, carboxylic acids, aldehydes, and nitriles, often on a multigram scale and without the need for protecting groups. researchgate.net These derivatives can be further transformed, for instance through catalytic hydrogenation, to produce all isomers of 2-(trifluoromethyl)prolines, which are promising building blocks for drug discovery. researchgate.net This illustrates the potential of a fluorinated pyrrole core to generate a library of diverse and synthetically useful compounds.
Furthermore, halogen-substituted pyrroles have been practically applied in the synthesis of potent bioactive molecules. For example, new halogen-doped pyrrole building blocks have been prepared and successfully converted into nanomolar inhibitors of bacterial DNA gyrase B, showcasing their value in medicinal chemistry. nih.gov The catalyst-free conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes also yields novel 2-(2-fluoro-1-arylvinyl)-1H-pyrroles, which are themselves useful intermediates. nih.gov These examples underscore the role of fluorinated pyrroles as versatile starting points for creating advanced, functional molecules.
| Fluorinated Pyrrole Starting Material | Reaction / Functionalization | Resulting Building Block / Product Class | Potential Application | Reference |
|---|---|---|---|---|
| 3,4-Difluoro-1H-pyrrole | Condensation with aldehydes | β-Octafluoroporphyrins and Corroles | Stable ligands for oxidation catalysts | acs.orgunl.edu |
| 2-Trifluoromethyl-1H-pyrrole | Electrophilic substitution, lithiation | Sulfonyl halides, carboxylic acids, aldehydes, nitriles | Pharmaceuticals, agrochemicals | researchgate.net |
| 2-Trifluoromethyl-1H-pyrrole | Catalytic hydrogenation | 2-(Trifluoromethyl)prolines (all isomers) | Drug discovery | researchgate.net |
| Halogen-doped pyrroles | Multi-step synthesis | Inhibitors of bacterial DNA gyrase B | Antibacterial agents | nih.gov |
| 1H-Pyrrole | Conjugate addition to β-fluoro-β-nitrostyrenes | 2-(2-Fluoro-1-arylvinyl)-1H-pyrroles | Organic synthesis intermediates | nih.gov |
Future Research Directions and Unexplored Avenues for 2,5 Difluoro 1h Pyrrole
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign methods for the synthesis of fluorinated pyrroles, including 2,5-Difluoro-1H-pyrrole, is a paramount objective for future research. Current synthetic strategies often rely on harsh reagents and conditions, limiting their scalability and sustainability. Future efforts should focus on innovative approaches that minimize waste, energy consumption, and the use of hazardous materials.
Several promising strategies are on the horizon. The use of microwave-assisted synthesis has already demonstrated its potential to reduce reaction times and solvent consumption in the preparation of various pyrrole (B145914) derivatives. chim.it Exploring microwave-assisted fluorination and cyclization reactions could lead to more efficient routes to this compound. Another green approach involves the use of ionic liquids as both catalysts and solvents. publish.csiro.au These compounds can facilitate reactions under mild conditions and are often recyclable, aligning with the principles of sustainable chemistry. publish.csiro.au Research into ionic liquid-based systems for the synthesis of fluorinated pyrroles is a promising and largely unexplored area. publish.csiro.au
Furthermore, the development of catalyst-free and solvent-free reaction conditions represents a significant leap towards sustainable synthesis. For instance, the conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes has been achieved without a catalyst, offering a high-yielding pathway to fluorinated pyrrole precursors. Adapting such methodologies for the specific synthesis of 2,5-difluorinated systems is a key challenge. Additionally, exploring novel catalytic systems, such as those based on gold or rhodium , could open up new reaction pathways with high selectivity and efficiency. rsc.orgbeilstein-journals.org Gold-catalyzed cycloisomerization of allenes has been shown to be effective for preparing fluorinated pyrrole precursors for BODIPY dyes, suggesting its potential for broader applications. rsc.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption | Optimization of reaction conditions for difluorination |
| Ionic Liquids | Mild reaction conditions, catalyst/solvent recyclability | Design of specific ionic liquids for fluorinated pyrrole synthesis |
| Catalyst-Free/Solvent-Free Reactions | High sustainability, reduced waste | Adaptation of existing methods for 2,5-difluorination |
| Novel Catalysis (e.g., Gold, Rhodium) | High selectivity, novel reaction pathways | Exploration of catalyst scope for difluoropyrrole (B8296657) synthesis |
Exploration of Enhanced Spectroscopic Techniques for Characterization
A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their behavior and designing new applications. While standard spectroscopic techniques like NMR and IR are routinely used, future research should leverage more advanced and integrated approaches to gain deeper insights.
The interplay between experimental spectroscopy and theoretical calculations is becoming increasingly important. mdpi.com High-resolution rotational and vibrational spectroscopy, combined with state-of-the-art quantum chemical calculations, can provide highly accurate structural and spectroscopic data. mdpi.com This approach has been successfully applied to other halogenated compounds and would be invaluable for characterizing the precise geometry and vibrational modes of this compound.
Furthermore, exploring the fluorescence properties of derivatives of this compound is a promising avenue. nih.gov The introduction of electron donor-acceptor groups can lead to interesting photophysical behaviors, such as Twisted Intramolecular Charge Transfer (TICT), making these compounds potential candidates for fluorescent probes and sensors. nih.gov Systematic studies on how the fluorine atoms at the 2 and 5 positions influence the excited-state dynamics and emission properties are needed.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental efforts and accelerating the discovery process. mdpi.com For this compound, advanced computational modeling can provide invaluable insights into several key areas.
Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways and transition states, helping to understand the regioselectivity and stereoselectivity of reactions involving the 2,5-difluoropyrrole core. growingscience.com This can aid in the design of more efficient synthetic routes and in predicting the outcome of unexplored reactions. For instance, computational studies can elucidate the influence of the fluorine atoms on the acidity of the N-H proton and the susceptibility of the pyrrole ring to electrophilic or nucleophilic attack.
Simulating Spectroscopic Properties: As mentioned earlier, computational modeling is crucial for interpreting complex experimental spectra. mdpi.com Advanced methods can accurately predict NMR chemical shifts, vibrational frequencies, and electronic absorption and emission spectra, aiding in the structural elucidation of new derivatives. mdpi.com
Designing Materials with Tailored Properties: Molecular modeling can be employed to predict the solid-state packing and intermolecular interactions of this compound-based materials. rsc.org This is particularly important for designing organic semiconductors, where the molecular arrangement in the solid state dictates charge transport properties. By simulating different substitution patterns, it is possible to computationally screen for candidates with desired electronic and morphological characteristics before undertaking their synthesis. rsc.org
Expanding the Scope of Reactivity and Mechanistic Understanding
While some reactions of fluorinated pyrroles are known, a comprehensive understanding of the reactivity of the this compound system is still lacking. Future research should focus on systematically exploring its behavior in a variety of chemical transformations and elucidating the underlying reaction mechanisms.
The electron-withdrawing nature of the two fluorine atoms is expected to significantly influence the reactivity of the pyrrole ring, making it more susceptible to certain types of reactions while deactivating it towards others. researchgate.net A key area of investigation will be the exploration of C-H functionalization reactions. Developing methods for the selective introduction of substituents at the 3 and 4 positions would greatly expand the synthetic utility of this compound as a building block.
Furthermore, the reactivity of the N-H bond should be thoroughly investigated. The increased acidity of the N-H proton, due to the electron-withdrawing fluorine atoms, could be exploited in various N-functionalization reactions. Mechanistic studies, combining experimental and computational approaches, will be essential to understand the intricate details of these transformations.
Design of Next-Generation Fluorinated Pyrrole-Based Materials
The unique properties of this compound make it an attractive building block for a wide range of advanced materials. Future research should focus on the rational design and synthesis of novel materials with tailored functionalities.
Organic Electronics: The incorporation of fluorinated pyrroles into conjugated polymers and small molecules has shown promise for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgunistra.fr The fluorine atoms can lower the HOMO and LUMO energy levels, improve air stability, and influence the molecular packing, all of which are critical for device performance. rsc.orgunistra.fr Future work should explore the synthesis of a wider range of 2,5-difluoropyrrole-containing polymers and investigate the structure-property relationships in detail. For example, creating copolymers with varying degrees of fluorination could allow for fine-tuning of the electronic properties. rsc.org
Fluorinated BODIPY Dyes: BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes are known for their excellent photophysical properties. researchgate.net The incorporation of fluorinated pyrrole units into the BODIPY core can lead to dyes with enhanced photostability and specific spectral characteristics. rsc.org The development of new synthetic routes to highly fluorinated BODIPY dyes based on this compound is a promising area for future research. rsc.org
Anion Receptors: The electron-deficient nature of the fluorinated pyrrole ring makes it a potential candidate for use in anion recognition and sensing. The N-H protons can act as hydrogen bond donors, and the fluorine atoms can enhance the acidity of these protons, leading to stronger interactions with anions. Designing and synthesizing macrocyclic structures containing multiple 2,5-difluoropyrrole units could lead to highly selective and sensitive anion receptors.
| Material Class | Potential Application | Key Research Focus |
| Organic Semiconductors | OFETs, OPVs | Synthesis of novel polymers and small molecules, structure-property relationship studies |
| BODIPY Dyes | Fluorescent probes, imaging agents | Development of synthetic routes to highly fluorinated dyes |
| Anion Receptors | Anion sensing, separation | Design and synthesis of macrocyclic hosts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
